methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylbenzamido group at position 6 and a sulfanylmethyl-furan-2-carboxylate moiety at position 2. Its structure combines aromatic and electron-rich systems (pyridazine and furan) linked via a thioether bridge, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 5-[[6-[(4-methylbenzoyl)amino]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-3-5-13(6-4-12)18(23)20-16-9-10-17(22-21-16)27-11-14-7-8-15(26-14)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHQOCRQJDIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available data on its biological effects, including cytotoxicity, antibacterial properties, and interactions with various biological targets.
- Common Name : this compound
- CAS Number : 1021226-54-9
- Molecular Formula : CHNOS
- Molecular Weight : 383.4 g/mol
The compound's mechanism of action is not fully elucidated; however, it is derived from furan and pyridazine moieties, which are known to exhibit various biological activities. The presence of the benzamide group suggests potential interactions with biological receptors and enzymes.
1. Cytotoxicity
Research indicates that derivatives of furan-based compounds often exhibit cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have shown significant activity against HeLa and HepG2 cell lines, with IC values indicating potent cytotoxicity . The specific cytotoxicity of this compound remains to be investigated.
2. Antibacterial Activity
Compounds containing furan rings have demonstrated antibacterial properties. For example, other furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria . The exact antibacterial efficacy of this specific compound requires further exploration through targeted assays.
3. Interactions with Biological Targets
The benzamide moiety in the structure suggests that it may act as a modulator for various receptors or enzymes. Studies on related benzamide derivatives have revealed their potential as RET kinase inhibitors, which are significant in cancer therapy . Investigating the binding affinity and inhibitory effects on similar targets could yield insights into the pharmacological potential of this compound.
Table: Summary of Related Compounds and Their Activities
| Compound Name | Activity Type | Target/Cell Line | IC / MIC |
|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Cytotoxicity | HeLa | 62.37 µg/mL |
| Benzamide Derivative I-8 | RET Kinase Inhibition | RET Kinase | Moderate to High Potency |
| Pyridazine Derivative | Antibacterial | Gram (+) & Gram (-) Bacteria | MIC 250 µg/mL |
Scientific Research Applications
Biological Activities
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Potential Anticancer Activity :
Agrochemical Applications
- Pesticide Development :
- Herbicide Potential :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with sulfonylurea herbicides, such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (listed in Pesticide Chemicals Glossary, 2001) . Key structural and functional differences are outlined below:
Core Heterocycle and Substituents
Physicochemical and Functional Implications
Electron Density and Reactivity: The pyridazine core in the target compound introduces distinct electron-deficient characteristics compared to triazine-based herbicides. Pyridazines are less common in agrochemicals but may offer unique binding interactions with biological targets.
Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The target compound’s lack of a sulfonylurea group suggests a divergent mechanism of action, though its amide and ester groups may still enable enzyme interactions .
Solubility and Stability :
- The furan-2-carboxylate moiety may reduce aqueous solubility compared to benzoate esters in sulfonylureas. However, the methyl ester group could improve hydrolytic stability under acidic conditions .
Research Findings and Computational Insights
For instance:
- The 4-methylbenzamido group’s electron-withdrawing effects could polarize the pyridazine ring, influencing charge distribution at the thioether linkage.
- Comparative DFT analyses with triazine-based analogs might reveal differences in frontier molecular orbitals (HOMO-LUMO gaps), impacting redox behavior or photodegradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
